
N-(3-bromophenyl)acetamide
Overview
Description
N-(3-Bromophenyl)acetamide (CAS: 621-38-5) is an acetamide derivative with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₈BrNO, and it has a molecular weight of 214.059 g/mol . The compound is characterized by an acetamide group (-NHCOCH₃) attached to a 3-bromophenyl moiety, which confers unique electronic and steric properties. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and radiotracers .
This compound has been utilized in diverse applications, including:
- Medicinal Chemistry: As a precursor for inhibitors targeting viral helicases (e.g., HCV NS3 helicase) .
- Radiopharmaceuticals: Radiolabeled derivatives like [¹⁸F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide have been investigated for tumor imaging via PET/SPECT .
- Material Science: Its halogenated structure facilitates cross-coupling reactions in polymer and catalyst design .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-bromophenyl)acetamide is typically synthesized through the bromination of acetanilide. The process involves dissolving acetanilide in glacial acetic acid and then adding bromine solution dropwise with constant stirring. The reaction is exothermic and requires cooling to maintain the temperature below 5°C. The product is then precipitated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar procedure but on a larger scale. The use of automated systems for precise control of temperature and addition of reagents ensures higher yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)acetamide undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenyl ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the phenyl ring.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are used under controlled conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed:
Electrophilic Substitution: Products like nitro-bromoacetanilide.
Nucleophilic Substitution: Products like cyano-bromoacetanilide.
Oxidation and Reduction: Products like hydroxy-bromoacetanilide.
Scientific Research Applications
Organic Synthesis
N-(3-bromophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. It can be synthesized through electrophilic bromination of acetanilide, which involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. This process is crucial for creating derivatives that possess desired pharmacological or chemical properties.
Reactivity and Mechanism
The compound's electrophilic nature allows it to participate in various nucleophilic substitution reactions. The carbonyl carbon of the amide group acts as a site for nucleophilic attack, leading to the formation of diverse derivatives depending on the nucleophile used. This versatility makes it valuable in synthetic pathways aimed at developing new chemical entities.
Medicinal Chemistry
In medicinal chemistry, this compound has been studied for its potential pharmacological properties. It acts as a building block for synthesizing pharmaceutical agents and has been evaluated for various biological activities.
Pharmacological Studies
Research indicates that compounds derived from this compound exhibit significant biological activity. For instance, studies have shown its potential in targeting viral replication mechanisms, particularly against SARS-CoV-2, where analogs have demonstrated inhibition of RNA-dependent RNA polymerase activity . This suggests that this compound derivatives could be explored further as antiviral agents.
Biological Studies
The compound is utilized in biological research to investigate its effects on different biological systems. Its role in studying the interaction between small molecules and biological targets is critical for understanding drug mechanisms and developing new therapeutic strategies.
Case Studies
- Antiviral Activity : A study focused on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides highlighted their effectiveness against respiratory viruses, suggesting that similar structures incorporating this compound could also exhibit antiviral properties .
- Structural Analysis : The crystal structure of this compound has been analyzed to understand its conformational properties and intermolecular interactions, which are essential for predicting its behavior in biological contexts .
Industrial Applications
Beyond academic research, this compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials. Its unique properties enable it to be used in formulating various chemical products that require specific functionalities.
Data Table: Applications Overview
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for synthesizing complex organic molecules; involved in electrophilic substitution reactions. |
Medicinal Chemistry | Building block for pharmaceuticals; potential antiviral agents targeting viral replication mechanisms. |
Biological Studies | Investigates interactions with biological systems; potential therapeutic applications explored through structural analysis. |
Industrial Applications | Used in producing specialty chemicals; valuable for formulating products with specific functionalities. |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. The acetyl group provides stability and influences the compound’s solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
The following analysis compares N-(3-bromophenyl)acetamide with structurally or functionally related acetamide derivatives, emphasizing synthesis, physicochemical properties, and applications.
Halogenated Phenylacetamides
Key Insights :
- Electrophilicity : The meta-bromo substituent enhances electrophilic aromatic substitution reactivity compared to chloro analogs, making it preferable for Suzuki-Miyaura couplings .
- Bioactivity : Para-substituted bromophenylacetamides exhibit lower binding affinity to viral proteases (e.g., SARS-CoV-2 Mpro) due to steric clashes .
Heterocyclic Acetamide Derivatives
Key Insights :
- Synthetic Challenges : Bulky heterocycles (e.g., benzoisothiazolone) reduce reaction yields due to steric hindrance .
- Solubility : Methoxy substituents improve aqueous solubility, whereas bromine increases lipophilicity (logP = 2.5 for this compound) .
Radiolabeled and Bioactive Derivatives
Key Insights :
- Imaging Agents : Radiolabeled derivatives of this compound show high tumor-to-background ratios in preclinical models .
- Pharmacokinetics: Ethylamino linkers (e.g., UCM924) improve metabolic stability compared to unmodified acetamides .
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Meta-substituted bromophenyl groups optimize binding to hydrophobic enzyme pockets (e.g., HCV NS3 helicase) .
- Synthetic Methodologies : Fe(III)-catalyzed N-amidomethylation achieves higher yields (71%) for bromophenylacetamides compared to conventional methods .
Biological Activity
N-(3-bromophenyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, antiproliferative effects, and case studies from recent research.
Chemical Structure and Properties
This compound is characterized by its acetamide functional group attached to a brominated phenyl ring. The molecular formula is C9H10BrN, and it has a melting point of approximately 82–83 °C . The presence of the bromine atom in the para position significantly influences its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and osteosarcoma (MG-63) cells. The compound's antiproliferative activity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
- Tubulin Interaction : this compound has been observed to interact with tubulin, leading to destabilization of microtubules. This interaction can disrupt normal cell division processes, making it a potential candidate for anticancer therapies .
Antiproliferative Activity
A summary of the antiproliferative effects of this compound across various studies is presented in the table below:
These values indicate that this compound exhibits significant antiproliferative activity, particularly against breast cancer and osteosarcoma cell lines.
Study 1: Antiproliferative Effects on MCF-7 Cells
In a study conducted by researchers examining various derivatives of acetamides, this compound was found to significantly reduce the viability of MCF-7 cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis rates, demonstrating that treatment with this compound resulted in G2/M phase arrest and increased apoptotic markers .
Study 2: Inhibition of Tubulin Polymerization
Another investigation focused on the compound's ability to inhibit tubulin polymerization. The results indicated that this compound binds to the colchicine-binding site on tubulin, leading to a reduction in microtubule formation. This effect was quantified using fluorescence microscopy and showed a dose-dependent response .
Q & A
Basic Research Questions
Q. How is the crystal structure of N-(3-bromophenyl)acetamide determined experimentally?
The crystal structure is resolved using single-crystal X-ray diffraction (XRD). Data collection involves a diffractometer (e.g., Oxford Diffraction Xcalibur) with MoKα radiation (λ = 0.71073 Å) and ω/φ scans. Absorption correction is applied using multi-scan methods (e.g., CrysAlis RED). The structure is optimized via full-matrix least-squares refinement on F², with hydrogen atoms positioned geometrically and refined using riding models. Key parameters include space group P2₁2₁2₁, unit cell dimensions (a = 4.7836 Å, b = 18.765 Å, c = 19.379 Å), and R-factors (R[F² > 2σ(F²)] = 0.045) .
Q. What methodologies are used to validate the purity and structure of synthesized this compound derivatives?
Purity and structure are confirmed via:
- Nuclear Magnetic Resonance (NMR) : Assigning peaks for aromatic protons (δ ~7.0–7.5 ppm) and acetamide protons (δ ~2.1 ppm for CH₃).
- High-Resolution Mass Spectrometry (HRMS) : Matching experimental m/z values with theoretical molecular weights (e.g., C₈H₈BrNO: 214.06 g/mol) .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates .
Q. How can hydrogen atom positions in the crystal lattice be inferred when X-ray data is insufficient?
Hydrogen atoms are often placed geometrically using constraints (e.g., C–H bond lengths fixed at 0.93–0.97 Å) and refined isotropically with riding models. This approach is validated against residual electron density maps .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
The bromine atom at the meta-position activates the phenyl ring for electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) can predict reactivity by analyzing LUMO localization and charge distribution. Experimental validation involves comparing yields with para-substituted analogs (e.g., N-(4-bromophenyl)acetamide) .
Q. What strategies resolve contradictions between experimental crystallographic data and computational structural models?
Discrepancies (e.g., bond angles or torsional strains) are addressed by:
- Re-examining refinement parameters (e.g., thermal displacement factors).
- Performing Hirshfeld surface analysis to assess intermolecular interactions.
- Validating computational models (e.g., density functional theory, DFT) against experimental XRD data .
Q. How can substituent effects on N-(3-bromophenyl)acetamide’s biological activity be systematically evaluated?
- In vitro cytotoxicity assays : Use MTT or resazurin-based assays (e.g., IC₅₀ determination in cancer cell lines) .
- Structure-Activity Relationship (SAR) studies : Synthesize derivatives with varied substituents (e.g., –NO₂, –OCH₃) and compare inhibition profiles.
- Molecular docking : Screen against target proteins (e.g., Bcl-2/Mcl-1) to predict binding affinities .
Q. What synthetic challenges arise when introducing electron-withdrawing groups to this compound, and how are they mitigated?
Electron-withdrawing groups (e.g., –CF₃, –CN) can deactivate the aryl ring, requiring harsher conditions (e.g., Pd-catalyzed amidation at elevated temperatures). Protecting groups (e.g., Boc for amines) or directing groups (e.g., pyridyl) improve regioselectivity. Reaction progress is monitored via LC-MS to optimize yields .
Properties
IUPAC Name |
N-(3-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHOHJTVFUJJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211149 | |
Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-38-5 | |
Record name | N-(3-Bromophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetanilide, 3'-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Bromoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(3-bromophenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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